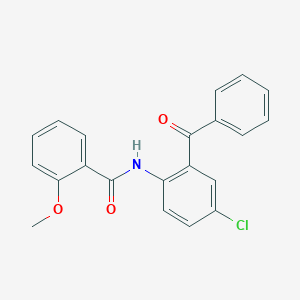![molecular formula C33H35BrClNO5 B424608 3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid](/img/structure/B424608.png)
3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acridine core: This is achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the acridine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final coupling: The final step involves the coupling of the brominated acridine derivative with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound
特性
分子式 |
C33H35BrClNO5 |
|---|---|
分子量 |
641g/mol |
IUPAC名 |
3-[9-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]propanoic acid |
InChI |
InChI=1S/C33H35BrClNO5/c1-32(2)14-23-30(25(37)16-32)29(31-24(36(23)12-11-28(39)40)15-33(3,4)17-26(31)38)20-7-10-27(22(34)13-20)41-18-19-5-8-21(35)9-6-19/h5-10,13,29H,11-12,14-18H2,1-4H3,(H,39,40) |
InChIキー |
LDEXSAJYKKIZII-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Br)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Br)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-2-(METHYLSULFANYL)BENZAMIDE](/img/structure/B424526.png)
![3-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(2-thienyl)-2(3H)-furanone](/img/structure/B424530.png)
![N-({4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B424532.png)

![N-[4-(biphenyl-4-yl)-5-phenyl-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B424537.png)
![N-(3-bromophenyl)-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B424539.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B424541.png)
![N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-3-FLUOROBENZAMIDE](/img/structure/B424542.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)biphenyl-2-carboxamide](/img/structure/B424543.png)
![Methyl [5-(3,4-diethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B424544.png)
amino]-N-propylacetamide](/img/structure/B424550.png)
![N-[4-(benzyloxy)phenyl]-2-[[(4-chlorophenyl)sulfonyl](2-methylbenzyl)amino]acetamide](/img/structure/B424551.png)
![N-benzyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B424552.png)
![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-methylanilino)-2-propen-1-one](/img/structure/B424554.png)
